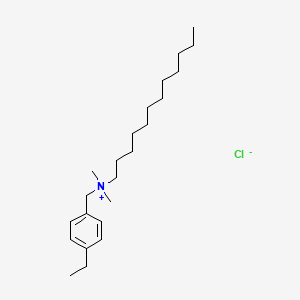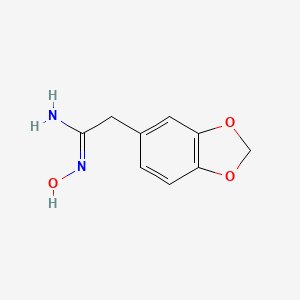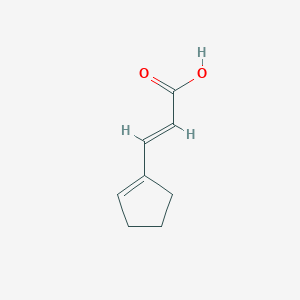
(R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol
Descripción general
Descripción
(R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol is a chemical compound that has been widely used in scientific research due to its unique properties. It is a beta-adrenergic receptor antagonist that has been found to have potential therapeutic applications in the treatment of various diseases.
Mecanismo De Acción
(R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol works by blocking the beta-adrenergic receptors in the body. These receptors are responsible for regulating various physiological processes such as heart rate, blood pressure, and bronchial dilation. By blocking these receptors, (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol reduces the effects of the sympathetic nervous system, which can help to lower blood pressure and reduce the symptoms of asthma.
Biochemical and Physiological Effects
(R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol has been found to have several biochemical and physiological effects. It has been shown to reduce heart rate and cardiac output, which can help to lower blood pressure. It has also been shown to reduce bronchial dilation, which can help to reduce the symptoms of asthma. Additionally, (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol has been found to have anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol in lab experiments is its specificity for beta-adrenergic receptors. This allows researchers to study the effects of blocking these receptors without affecting other physiological processes. However, one limitation of using (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol is its potential for off-target effects. It is important for researchers to carefully consider the dosage and duration of treatment to minimize the risk of off-target effects.
Direcciones Futuras
There are several future directions for the study of (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol. One potential direction is the development of new therapeutic applications for the treatment of diseases such as anxiety and depression. Another potential direction is the study of the long-term effects of (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol on cardiovascular health. Additionally, the development of new beta-adrenergic receptor antagonists with improved specificity and reduced off-target effects is an area of ongoing research.
Aplicaciones Científicas De Investigación
(R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol has been widely used in scientific research due to its beta-adrenergic receptor antagonist properties. It has been found to have potential therapeutic applications in the treatment of various diseases such as hypertension, heart failure, and asthma. It has also been studied for its potential use in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
(1R,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPTTXIBLSWNSF-CABZTGNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016133 | |
| Record name | (R*,S*)-2-(T-Butylamino)1-(3-Chlorophenyl) Propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol | |
CAS RN |
292055-72-2 | |
| Record name | (αR)-3-Chloro-α-[(1S)-1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=292055-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R*,S*)-2-(T-Butylamino)1-(3-Chlorophenyl) Propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



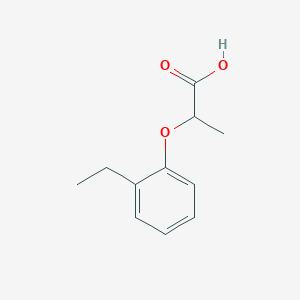

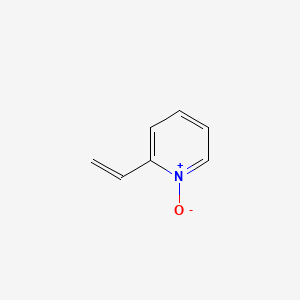

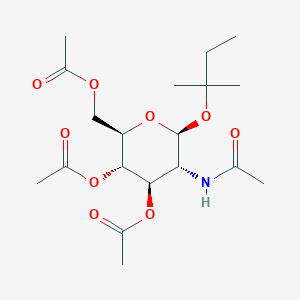
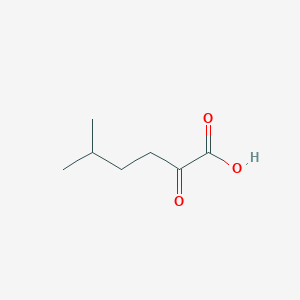
![(E)-3-[2-(4-Pyridyl)vinyl]pyridine](/img/structure/B3433393.png)

